

Spectroscopic Profile of 2-Iodo-5-phenylthiophene: A Technical Guide

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Compound of Interest

Compound Name: **2-Iodo-5-phenylthiophene**

Cat. No.: **B1311669**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Iodo-5-phenylthiophene**. Due to the limited availability of publicly accessible, complete experimental datasets for this specific molecule, the following information has been compiled from data on closely related analogues and established principles of spectroscopic analysis. This guide is intended to serve as a reference for the characterization and quality control of **2-Iodo-5-phenylthiophene** in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for **2-Iodo-5-phenylthiophene**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.60 - 7.50	m	-	Phenyl-H (ortho)
7.45 - 7.35	m	-	Phenyl-H (meta)
7.35 - 7.25	m	-	Phenyl-H (para)
7.20	d	~4.0	Thiophene-H
7.10	d	~4.0	Thiophene-H

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
145.0	Thiophene-C (C-S)
138.0	Thiophene-C
134.0	Phenyl-C (ipso)
129.0	Phenyl-C
128.5	Phenyl-C
126.0	Phenyl-C
92.0	Thiophene-C (C-I)

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretch (aromatic)
1590 - 1570	Medium-Strong	C=C stretch (phenyl)
1480 - 1440	Medium-Strong	C=C stretch (thiophene)
820 - 780	Strong	C-H out-of-plane bend (thiophene)
770 - 730	Strong	C-H out-of-plane bend (phenyl)
~520	Medium	C-I stretch

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
286	100	[M] ⁺ (Molecular Ion)
159	Variable	[M - I] ⁺
127	Variable	[I] ⁺
77	Variable	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Iodo-5-phenylthiophene** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

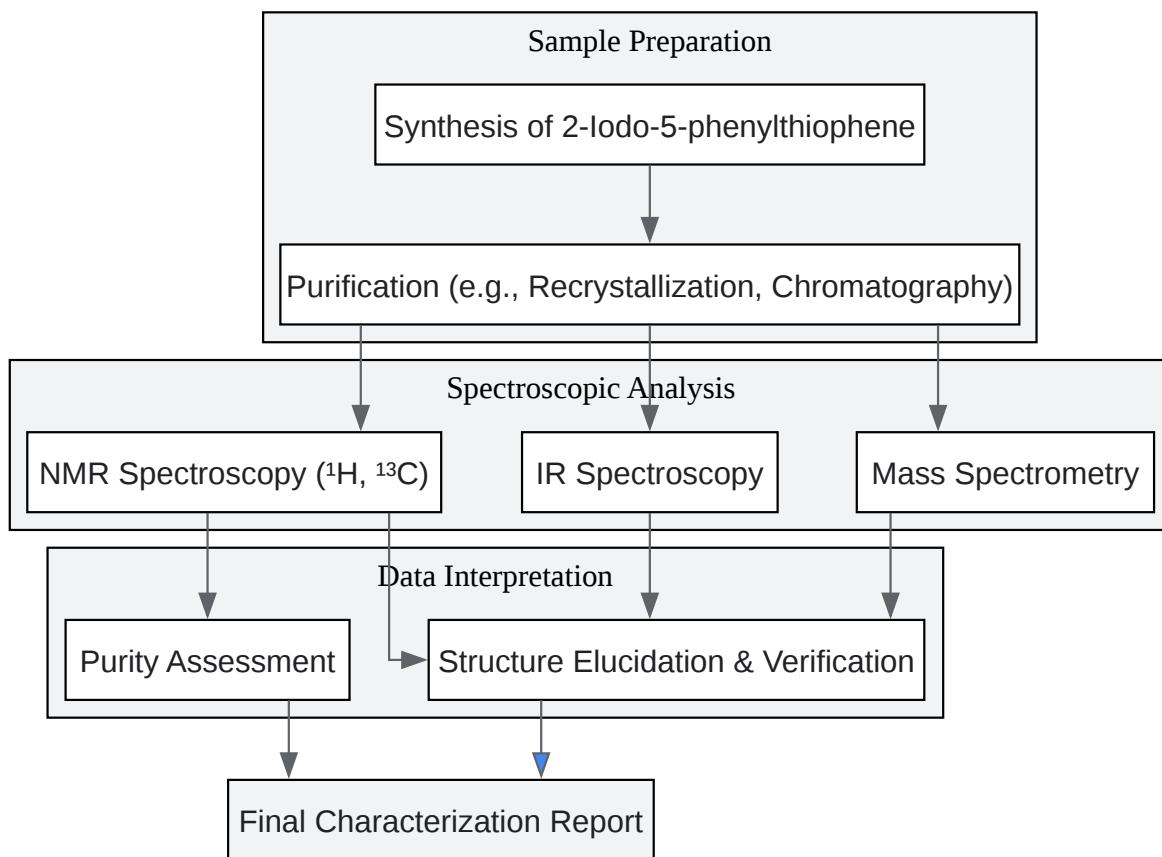
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm^{-1} . The data is processed to yield a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2-Iodo-5-phenylthiophene**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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